molecular formula C23H22N2O3 B247297 1-(Diphenylacetyl)-4-(2-furoyl)piperazine

1-(Diphenylacetyl)-4-(2-furoyl)piperazine

Cat. No. B247297
M. Wt: 374.4 g/mol
InChI Key: IBUHJOKICLELLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylacetyl)-4-(2-furoyl)piperazine, commonly known as DFPP, is a compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DFPP is a piperazine derivative that consists of a diphenylacetyl group and a furan ring, which makes it a promising candidate for drug development, especially in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of DFPP is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival. DFPP has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 tumor suppressor pathway. DFPP has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DFPP has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory activity. DFPP has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

DFPP has several advantages for use in lab experiments, including its high purity and stability, which make it easy to handle and store. DFPP is also relatively easy to synthesize, which makes it accessible to researchers. However, DFPP has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DFPP, including the development of new synthetic methods to improve its yield and purity. Further investigation is needed to fully understand the mechanism of action of DFPP and its potential applications in medicine and other fields. DFPP may also have potential as a material for use in nanotechnology and other advanced technologies.

Synthesis Methods

The synthesis of DFPP involves the reaction of diphenylacetyl chloride with 2-furoylpiperazine in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane or other suitable solvents, and the product is obtained in high yields after purification.

Scientific Research Applications

DFPP has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DFPP has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. DFPP has also been investigated for its potential use as an anti-inflammatory and analgesic agent.

properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C23H22N2O3/c26-22(20-12-7-17-28-20)24-13-15-25(16-14-24)23(27)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,21H,13-16H2

InChI Key

IBUHJOKICLELLA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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